Potassium 2-bromo-2,2-difluoroacetate

概要

説明

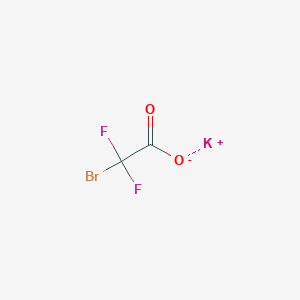

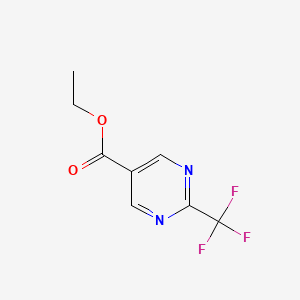

Potassium 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C2BrF2KO2 . It is a solid at room temperature and is stored in a refrigerator . The compound has a molecular weight of 213.02 .

Synthesis Analysis

The synthesis of Potassium 2-bromo-2,2-difluoroacetate can be achieved by adding BrCF2CO2Et to a solution of KOH in methanol at room temperature . The mixture is stirred until BrCF2CO2Et is completely consumed. The solvent is then removed by concentration to yield BrCF2CO2K as a solid .Molecular Structure Analysis

The InChI code for Potassium 2-bromo-2,2-difluoroacetate is 1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 . The compound’s structure includes a bromine atom and two fluorine atoms attached to the same carbon atom, which is also attached to an acetate group .Chemical Reactions Analysis

In one reaction, benzylzinc bromide was added to a solid Potassium 2-bromo-2,2-difluoroacetate, and the solvent was evaporated under vacuum . This suggests that Potassium 2-bromo-2,2-difluoroacetate can participate in reactions with organometallic reagents .Physical And Chemical Properties Analysis

Potassium 2-bromo-2,2-difluoroacetate is a solid at room temperature . It has a molecular weight of 213.02 . The compound is very soluble, with a solubility of 41.5 mg/ml .科学的研究の応用

Organic Synthesis

Potassium 2-bromo-2,2-difluoroacetate is primarily used in laboratory organic synthesis and chemical pharmaceutical research and development processes. It serves as a reagent in various organic reactions due to its highly reactive nature .

Pharmaceutical Applications

This compound is utilized as a building block in the production of various drugs, including anti-cancer, anti-inflammatory, and antiviral medications. Its reactivity makes it valuable for creating complex molecular structures found in pharmaceuticals .

Safety and Hazards

Potassium 2-bromo-2,2-difluoroacetate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

作用機序

Target of Action

Potassium 2-bromo-2,2-difluoroacetate is primarily used in laboratory organic synthesis and in the research and development process of chemical medicine

Mode of Action

It is known to participate in various organic synthesis reactions .

Biochemical Pathways

Potassium 2-bromo-2,2-difluoroacetate can participate in the hydroxylation reactions of aldehydes and ketones . It can also be used in the preparation of energy sources, inhibition of undesired chemical reactions, and as an intermediate in organic synthesis .

Result of Action

It is known to be used as a reagent or intermediate in various organic synthesis reactions .

Action Environment

Potassium 2-bromo-2,2-difluoroacetate is a white crystalline solid that is soluble in water and alcohol solvents . It has high corrosiveness and toxicity and should be handled with care . It is relatively stable under dry conditions but is hygroscopic in high humidity environments . When heated, it decomposes to produce toxic hydrogen fluoride gas .

特性

IUPAC Name |

potassium;2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMRTSGPHLLSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635775 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-bromo-2,2-difluoroacetate | |

CAS RN |

87189-16-0 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Potassium Bromodifluoroacetate in organic synthesis?

A1: Potassium Bromodifluoroacetate (Potassium 2-bromo-2,2-difluoroacetate) serves as a valuable reagent for introducing difluoromethyl (CF2H) groups into organic molecules. [, , ] This compound reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives. [] Additionally, it enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents. [] Furthermore, Potassium Bromodifluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives. []

Q2: Can you provide a specific example of how Potassium Bromodifluoroacetate facilitates the synthesis of complex molecules?

A2: Researchers have successfully utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. [] This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism, where pyridinium 1,4-zwitterionic thiolates initially attack difluorocarbene generated from Potassium Bromodifluoroacetate. Subsequently, an intramolecular nucleophilic addition to the pyridinium ring closes the ring system. This method offers a novel and efficient pathway to incorporate difluoromethyl groups into complex structures like the 1,9a-dihydropyrido[2,1-c][1,4]thiazine scaffold.

Q3: What makes Potassium Bromodifluoroacetate a useful reagent for introducing difluoromethyl groups?

A3: The value of Potassium Bromodifluoroacetate lies in its ability to act as a difluorocarbene precursor. [] Upon heating, it readily generates difluorocarbene, a reactive intermediate that can undergo various transformations. This characteristic makes Potassium Bromodifluoroacetate a versatile reagent for incorporating difluoromethyl groups into diverse molecular frameworks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)